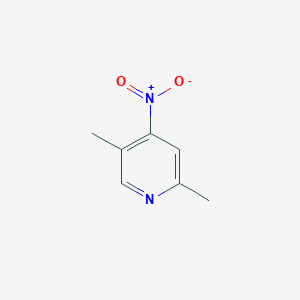

2,5-Dimethyl-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-8-6(2)3-7(5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWAAKUAFOLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308860 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-82-2 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dimethyl 4 Nitropyridine

Precursor Selection and Optimization Strategies

The choice of starting materials and the synthetic route are fundamental to the successful synthesis of 2,5-dimethyl-4-nitropyridine. The primary strategies involve either introducing a nitro group onto a pre-existing 2,5-dimethylpyridine (B147104) scaffold or building the heterocyclic ring with the required substituents already in place.

Nitration Reactions of Substituted Pyridines

Direct nitration of 2,5-dimethylpyridine or its N-oxide derivative remains the most common and direct approach for synthesizing this compound. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which can be further exacerbated by protonation under acidic conditions. researchgate.net Consequently, forcing conditions or specialized nitrating systems are often required.

Several nitrating systems have been developed to overcome the inherent low reactivity of the pyridine nucleus:

Mixed Acid (Nitric Acid/Sulfuric Acid): The conventional method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺). While effective for many aromatic compounds, the direct nitration of pyridines with mixed acid often results in low yields due to the strong deactivation of the ring upon protonation of the nitrogen atom. researchgate.net For the related N-oxide, 2,5-dimethylpyridine 1-oxide, nitration with fuming nitric acid in concentrated sulfuric acid provides a viable route to the corresponding 4-nitro derivative.

Dinitrogen Pentoxide (N₂O₅): A more modern and often higher-yielding method involves the use of dinitrogen pentoxide (N₂O₅), typically in a non-acidic solvent like liquid sulfur dioxide (SO₂), dichloromethane, or nitromethane. ntnu.no This system avoids the strong protonation of the pyridine nitrogen, thus maintaining a higher reactivity of the ring. The reaction proceeds through the formation of an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine (B142982) product via a proposed ntnu.no sigmatropic shift. researchgate.netrsc.org While this mechanism favors 3-nitration in pyridine itself, the directing effects of the two methyl groups in 2,5-dimethylpyridine guide the substitution to the 4-position.

Potassium Nitrate (B79036)/Sulfuric Acid: An alternative approach utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid. This method is considered more environmentally benign as it can reduce the emission of toxic NOx gases compared to methods using fuming nitric acid. It has been successfully applied to the synthesis of related compounds like 2,3-dimethyl-4-nitropyridine-N-oxide. uchile.cl

| Nitrating System | Typical Precursor | Key Advantages | Reported Limitations/Considerations |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 2,5-Dimethylpyridine 1-oxide | Readily available and inexpensive reagents. | Harsh conditions, potential for low yields with the free base due to ring deactivation. researchgate.net |

| N₂O₅ in SO₂/CH₂Cl₂ | 2,5-Dimethylpyridine | Higher yields, improved regioselectivity, avoids strong ring deactivation. ntnu.no | Requires preparation of N₂O₅; use of specialized solvents like liquid SO₂. acs.org |

| KNO₃ / H₂SO₄ | 2,5-Dimethylpyridine 1-oxide | Reduced NOx emissions, potentially shorter reaction times. | High reaction temperatures may be required. uchile.cl |

Cyclization Reactions Leading to Substituted Nitropyridines

Although less common for the specific synthesis of this compound compared to direct nitration, building the pyridine ring from acyclic precursors is a powerful strategy in heterocyclic chemistry. These methods, such as the Hantzsch pyridine synthesis, allow for the construction of highly substituted pyridines.

In a typical Hantzsch synthesis, an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent condense to form a 1,4-dihydropyridine. This intermediate can then be oxidized to the corresponding pyridine. To obtain a 4-nitro substituted pyridine, a nitro-substituted aldehyde could theoretically be employed. For instance, the condensation of a nitro-substituted aldehyde, ethyl acetoacetate, and an enamine could yield a dihydropyridine (B1217469) precursor, which upon oxidation would furnish the nitropyridine. uchile.clnih.gov

Another approach involves the cyclization of dicarbonyl compounds with nitro-containing building blocks. For example, the synthesis of 4,6-dimethyl-3-nitropyridin-2-one has been achieved through the cyclization of acetylacetone (B45752) with nitroacetamide. mdpi.com While these methods provide access to a wide range of substituted nitropyridines, their application to the synthesis of this compound is not widely documented, suggesting that direct nitration of 2,5-dimethylpyridine is a more straightforward and efficient route.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a strategic tool in multi-step synthesis where one functional group is converted into another. ic.ac.ukimperial.ac.uknumberanalytics.com This approach can be valuable when direct introduction of the desired group is challenging or leads to poor selectivity.

In the context of this compound synthesis, a plausible FGI strategy would involve the conversion of a different functional group at the 4-position into a nitro group. A common precursor for such a transformation is an amino group. The synthesis could proceed as follows:

Synthesis of 2,5-dimethyl-4-aminopyridine: This precursor could be synthesized through various methods.

Conversion of Amino to Nitro Group: The 4-amino group can be converted to a nitro group. This is typically achieved by diazotization of the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. Subsequent treatment of the diazonium salt with sodium nitrite in the presence of a copper catalyst (Sandmeyer-type reaction) can then introduce the nitro group.

This FGI pathway offers an alternative to direct nitration, which can be advantageous if the direct nitration of 2,5-dimethylpyridine proves to be low-yielding or produces difficult-to-separate isomers. However, this multi-step approach is inherently longer than direct nitration.

Reaction Condition Parameter Optimization

The efficiency, selectivity, and safety of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Nitration reactions are typically exothermic, and precise control over parameters like temperature is crucial to prevent runaway reactions and the formation of byproducts.

Temperature and Pressure Regimes

Temperature: The optimal temperature for the nitration of pyridine derivatives is highly dependent on the chosen nitrating agent and the substrate's reactivity.

For mixed acid nitrations , low temperatures, often in the range of 0–5 °C, are employed to control the exothermicity of the reaction and to minimize the decomposition of the substrate and the formation of oxidized byproducts.

When using dinitrogen pentoxide in liquid SO₂ , the reaction is typically conducted at very low temperatures, around -11 °C, to maintain the solvent in its liquid state and to ensure controlled reaction kinetics.

Conversely, nitration using potassium nitrate in sulfuric acid may require significantly higher temperatures, sometimes ranging from 80 °C to 120 °C, to achieve a reasonable reaction rate. uchile.cl

In general, higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of undesirable byproducts. Conversely, temperatures that are too low can result in very slow or incomplete reactions. sciencemadness.org Therefore, finding the optimal temperature is a critical aspect of process development.

Pressure: Most laboratory-scale syntheses of nitropyridines are conducted at atmospheric pressure. The use of high pressure is not a common parameter for optimizing these types of nitration reactions. However, in continuous flow reactor systems, pressure can be controlled to maintain solvents in a liquid state above their atmospheric boiling points or to enhance mixing and heat transfer. laryee.com The primary safety concern is the potential for pressure buildup due to the evolution of gaseous byproducts or a thermal runaway, especially in a sealed reaction vessel. researchgate.net

Solvent Effects and Selection Criteria

The choice of solvent can have a profound impact on the outcome of nitration reactions, influencing reactant solubility, reaction rate, and regioselectivity.

In traditional mixed acid nitration, concentrated sulfuric acid itself acts as the solvent, protonating the nitric acid to form the active nitronium ion.

For methods employing dinitrogen pentoxide (N₂O₅), the solvent choice is more versatile and critical. The ideal solvent should dissolve the pyridine substrate and the nitrating agent without reacting with them.

Liquid Sulfur Dioxide (SO₂): This is a highly effective solvent for the nitration of pyridines with N₂O₅. It is polar enough to dissolve the reactants but is a very weak base, meaning it does not protonate the pyridine ring. acs.orgscispace.com This lack of protonation leaves the pyridine ring more susceptible to electrophilic attack compared to reactions in strong acids.

Dichloromethane (CH₂Cl₂): This is another common solvent for N₂O₅ nitrations. It is relatively inert and provides a non-acidic environment. ntnu.no

Nitromethane (CH₃NO₂): This polar aprotic solvent can also be used and may influence the reaction's kinetics and outcome. ntnu.no

The polarity of the solvent can influence the stability of the intermediates. Studies on the nitration of pyridine compounds with N₂O₅ have shown that the rate of reaction is only marginally affected by the polarity of the reaction medium, suggesting the key rearrangement step may be intramolecular or occur within a solvent cage. researchgate.netrsc.org

| Solvent | Nitrating System | Role and Effect on Reaction |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | HNO₃ or KNO₃ | Acts as both solvent and catalyst; promotes formation of NO₂⁺ but deactivates pyridine ring via protonation. researchgate.net |

| Liquid Sulfur Dioxide (SO₂) | N₂O₅ | Polar, aprotic; dissolves reactants without protonating the pyridine ring, leading to higher reactivity. acs.orgscispace.com |

| Dichloromethane (CH₂Cl₂) | N₂O₅ | Inert, aprotic solvent; provides a non-acidic medium for the reaction. ntnu.no |

| Nitromethane (CH₃NO₂) | N₂O₅ | Polar, aprotic solvent; can be used as an alternative to chlorinated solvents. ntnu.no |

Catalyst Screening and Performance Enhancement

The primary route to this compound involves the nitration of the corresponding 2,5-dimethylpyridine N-oxide. The performance of this electrophilic substitution is highly dependent on the nitrating agent and the acidic medium, which together form the catalytic system.

Traditional methods employ a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this system, sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). An alternative and more sustainable approach utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid. patsnap.comgoogle.compatsnap.comevitachem.comgoogle.com This method avoids the use of large quantities of nitric acid, reducing the emission of toxic brown yellow smoke (NOx gases) and shortening reaction times. patsnap.comgoogle.com

Research into other nitrating systems has revealed significant variations in performance. Studies using dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) for the nitration of various dimethylpyridines showed that while 2,4-dimethylpyridine (B42361) could be nitrated effectively, 2,5-dimethylpyridine yielded only trace amounts of the desired nitro product. scispace.comacs.org This suggests that the steric and electronic effects of the methyl groups in the 2- and 5-positions hinder the N₂O₅-SO₂ reaction pathway, which is proposed to proceed via a sigmatropic shift of the NO₂ group. rsc.orgrsc.orgpsu.edu

The choice of the catalytic system is therefore critical for achieving optimal yields and regioselectivity in the synthesis of this compound.

Table 1: Comparison of Nitrating Systems for Dimethylpyridine Derivatives

| Nitrating System | Substrate | Yield | Observations | Reference |

| KNO₃/H₂SO₄ | 2,3-Lutidine-N-Oxide | 90-92.9% | Environmentally friendly, shorter reaction times. | patsnap.comgoogle.com |

| KNO₃/H₂SO₄ | 3,5-Lutidine-N-Oxide | 85-86.3% | High purity (99% by HPLC), avoids use of nitric acid. | google.compatsnap.com |

| N₂O₅/SO₂ | 2,5-Dimethylpyridine | Traces only | Unsuitable for this isomer due to steric/electronic hindrance. | scispace.comacs.org |

| N₂O₅/NaHSO₃ | 2,5-Dimethylpyridine | Not specified | Reaction proceeds via a sigmatropic shift mechanism. | rsc.orgrsc.org |

Yield Enhancement and Purity Augmentation Techniques

Optimizing the postsynthesis workup and purification is paramount for obtaining high-purity this compound with minimal product loss.

Following the completion of the nitration reaction, the mixture is typically cooled to room temperature. The most common quenching procedure involves carefully pouring the acidic reaction mixture into a large volume of ice-water. patsnap.compatsnap.com This step serves two purposes: it dissipates the heat generated from the exothermic dilution of the strong acid and often causes the crude product to precipitate out of the aqueous solution as a solid.

The acidic solution is then neutralized. Various bases are used for this purpose, including sodium carbonate google.com, sodium bicarbonate , or ammonia water patsnap.com, until the pH is adjusted to neutral or slightly alkaline (pH 8-8.5). patsnap.com

Once neutralized, the product is isolated. If the product has precipitated, it can be collected by filtration. patsnap.com Alternatively, and more commonly, the aqueous mixture is extracted multiple times with an organic solvent. Dichloromethane is a frequently used solvent for this extraction, although chloroform (B151607) has also been reported. patsnap.comgoogle.comtandfonline.com The combined organic extracts are then washed, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. tandfonline.com

To achieve high purity, crude this compound is often subjected to chromatographic purification. Column chromatography using silica (B1680970) gel is a standard method. rsc.org The choice of eluent is crucial for effective separation. For related nitropyridine derivatives, a gradient system of ethyl acetate (B1210297) in hexane (B92381) has been successfully employed, allowing for the separation of the desired product from impurities.

High-performance liquid chromatography (HPLC) is the primary analytical technique used to assess the purity of the final product. Reports for analogous compounds synthesized using modern methods consistently show purities exceeding 98% or 99%. patsnap.comgoogle.compatsnap.com

Table 2: Chromatographic Methods for Nitropyridine Purification and Analysis

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Achieved Purity | Reference |

| Column Chromatography | Silica gel (200-300 mesh) | Ethyl acetate/Hexane gradient | Preparative Purification | - | rsc.org |

| HPLC | C18 (Reverse Phase) | Not specified | Purity Validation | >98% | |

| HPLC | Not specified | Not specified | Purity Validation | 99% | patsnap.comgoogle.compatsnap.comgoogle.com |

Crystallization is a critical final step for obtaining a product with high crystalline purity and for removing any final traces of impurities that may have co-eluted during chromatography. The crude or column-purified product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, promoting the formation of well-defined crystals.

The selection of an appropriate solvent system is key to optimizing yield and purity. Several solvent systems have been reported for the recrystallization of similar dimethyl-nitropyridine derivatives. These include single-solvent systems like ethanol (B145695) or toluene (B28343) and binary solvent systems such as ethanol/water or ether/petroleum ether. google.comprepchem.com Optimization involves screening various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either fully soluble or insoluble.

Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in current literature, the principles of Microwave-Assisted Organic Synthesis (MAOS) suggest it is a highly promising route. MAOS utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and sometimes enhanced product purity compared to conventional heating methods. nih.govdavidpublisher.comfoliamedica.bg

In analogous heterocyclic syntheses, microwave irradiation has been shown to reduce reaction times from many hours to mere minutes. nih.govdavidpublisher.com For example, the deprotection of N-substituted 2,5-dimethylpyrroles under microwave conditions was accelerated 40-fold compared to conventional heating. nih.gov Similarly, the synthesis of tetrahydropyrimidine (B8763341) derivatives was completed in 22-24 minutes under microwave irradiation, whereas conventional reflux required 20-24 hours. foliamedica.bg

A hypothetical microwave-assisted synthesis of this compound would involve charging a sealed microwave reaction vessel with 2,5-dimethylpyridine N-oxide and a nitrating agent (e.g., KNO₃ in H₂SO₄) and irradiating the mixture at a controlled temperature (e.g., 80-120°C). patsnap.comevitachem.com This approach would be expected to significantly shorten the multi-hour reaction times reported for conventional methods, potentially leading to a more energy-efficient and high-throughput process. patsnap.comgoogle.com Further research is required to optimize conditions such as reaction time, temperature, and reagent stoichiometry for this specific transformation.

Photochemical Synthetic Pathways

The application of photochemical methods for the direct synthesis of nitropyridines, including this compound, is an area of emerging research, though specific examples for this compound are not extensively documented in current literature. Photochemical reactions, initiated by the absorption of light, can generate highly reactive intermediates under mild conditions, potentially offering alternative pathways to traditional acid-catalyzed nitrations. acs.org

Generally, photochemical synthesis can proceed through several mechanisms. One possibility involves the photo-induced generation of radical species that can lead to nitration. acs.org For instance, the photolysis of N-nitropyridinium salts can generate radical cations that are key reactive intermediates. psu.edu While studied for other substrates like naphthalene, this charge-transfer mechanism could theoretically be applied to activated pyridines. psu.edu Another approach involves the photolysis of compounds like N-(acyloxy)pyridinium salts to generate radicals for C-C bond formation, a strategy that highlights the potential of light-mediated reactions in modifying pyridine rings. umich.edu

Furthermore, some nitropyridine derivatives are known to be sensitive to light and may undergo photolytic reactions. chembk.comntnu.no This photosensitivity underscores the importance of controlled irradiation when designing a photochemical synthesis to favor the desired product and avoid degradation. nih.gov While direct photochemical C-H nitration of pyridines remains a significant challenge, the use of photocatalysts that can be activated by visible light is a promising strategy in modern organic synthesis, potentially enabling transformations that are difficult to achieve through thermal methods. acs.orgthieme-connect.de

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of nitropyridines, particularly concerning safety, efficiency, and scalability. Nitration reactions are often highly exothermic, and the use of microreactors or tubular reactors in a flow setup allows for superior heat and mass transfer, mitigating the risks associated with thermal runaways. beilstein-journals.org

While specific studies on the continuous flow synthesis of this compound are not prominent, the methodology has been successfully applied to the synthesis of related compounds like 4-nitropyridine (B72724) and other nitroaromatics. beilstein-journals.org For example, the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide has been shown to have a higher yield in a flow reactor (78%) compared to a conventional batch process (72%). beilstein-journals.org Such systems typically involve pumping the substrate and nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) through a heated tube or channel, allowing for precise control over reaction time, temperature, and mixing. beilstein-journals.orggoogle.com

The benefits of a flow approach for a compound like this compound would include:

Enhanced Safety: Minimizing the volume of hazardous nitrating mixtures at any given time.

Improved Yield and Selectivity: Precise control over reaction parameters can reduce the formation of byproducts.

Scalability: Production can be scaled up by extending the operation time or by using parallel reactor systems without the need to re-optimize the process significantly.

The Open Reaction Database notes that its schema is designed to support data from both conventional and emerging technologies, including flow chemistry, indicating a growing trend towards its adoption in organic synthesis.

| Parameter | Batch Synthesis (Typical) | Flow Synthesis (Projected) |

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation. | Enhanced safety due to small reaction volumes and superior heat control. beilstein-journals.org |

| Reaction Time | Can be several hours. patsnap.com | Significantly reduced, often to minutes. beilstein-journals.org |

| Yield | Variable, can be affected by side reactions and decomposition. | Often improved due to better control over reaction conditions. beilstein-journals.org |

| Scalability | Difficult and often requires re-optimization. | More straightforward by continuous operation or parallelization. |

This is an interactive table based on projected data for this compound synthesis, drawing comparisons from established flow chemistry principles and related nitration reactions.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency. Traditional nitration methods often use strong, corrosive acids and produce significant toxic byproducts. researchgate.netmasterorganicchemistry.com

A key development in greener nitration is the replacement of concentrated or fuming nitric acid with more benign reagents. Patents have been filed for the synthesis of related compounds, such as 2,3-dimethyl-4-nitropyridine-N-oxide, using potassium nitrate in sulfuric acid. patsnap.com This method is reported to shorten reaction times, increase yields, and, crucially, avoid the generation of brown nitrogen oxide fumes, leading to a friendlier operating environment and reduced pollution. patsnap.com

Another green approach involves the use of solid acid catalysts. A patent describes a method for nitrating pyridine-N-oxide intermediates using acetyl nitrate as the nitrating agent and a recyclable solid acid catalyst like Nafion H. google.com This process offers simple operation, easy product separation, and the potential for catalyst reuse, aligning with the principles of waste prevention and catalysis. google.com

Further innovations in green nitration that could be applicable include:

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive reactions, which can significantly reduce or eliminate the need for solvents. rsc.org

Ionic Liquids: Using ionic liquids as both solvent and catalyst, which can be designed for low toxicity and recyclability. organic-chemistry.org

Multicomponent Reactions: Designing a synthesis where multiple starting materials react in a single step to form the final product, which improves atom economy and reduces processing steps. acs.org

These greener alternatives offer pathways to synthesize nitropyridines with a reduced environmental footprint compared to conventional methods. rsc.orgorganic-chemistry.org

| Green Chemistry Principle | Application in Nitropyridine Synthesis |

| Waste Prevention | Using catalytic methods and high-yield reactions to minimize byproducts. google.com |

| Safer Chemicals | Replacing hazardous fuming nitric acid with potassium nitrate or other solid nitrating agents. patsnap.comrsc.org |

| Catalysis | Employing recyclable solid acid catalysts instead of stoichiometric amounts of strong acids. google.com |

| Energy Efficiency | Using methods like mechanochemistry that can operate at ambient temperature. rsc.org |

| Atom Economy | Designing syntheses, such as multicomponent reactions, that incorporate a maximum of the starting materials into the final product. acs.org |

This interactive table summarizes the application of key green chemistry principles to the synthesis of nitropyridines.

Mechanistic Investigations of Synthetic Transformations

The mechanism for the nitration of pyridine rings, particularly in substituted pyridines like 2,5-dimethylpyridine (2,5-lutidine), is complex and highly dependent on the reaction conditions.

The direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom deactivates the ring towards electrophilic attack, and under the strongly acidic conditions of traditional nitration (HNO₃/H₂SO₄), the nitrogen is protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated. researchgate.netmasterorganicchemistry.com

A significant body of research has focused on alternative nitration mechanisms. One of the most studied is the nitration of pyridines with dinitrogen pentoxide (N₂O₅). researchgate.net Studies on various pyridines, including dimethylpyridines, have shown that this reaction does not proceed via a simple EAS pathway. scispace.com Instead, the proposed mechanism involves the following key steps:

Formation of an N-nitropyridinium intermediate from the reaction of the pyridine with N₂O₅. researchgate.net

Nucleophilic attack on the pyridinium ring (e.g., by bisulfite if present) at the 2- or 4-position. researchgate.net

An intramolecular rearrangement of the nitro group from the nitrogen atom to the 3-position of the ring. This migration is believed to occur via a google.com sigmatropic shift. researchgate.net

This mechanism explains why 3-nitropyridines are often the major products under these conditions. However, studies on the nitration of dimethylpyridines with N₂O₅ in liquid SO₂ have shown that 2,5-dimethylpyridine, along with 2,6- and 3,5-isomers, gave only trace amounts of nitrated products, suggesting that steric hindrance may play a significant role in preventing the necessary intermediates from forming. scispace.com

More recent research has also explored radical-based pathways for pyridine nitration. A method for the meta-nitration of pyridines has been developed that proceeds via a radical mechanism involving an oxazino pyridine intermediate. acs.org This pathway utilizes an electrophilic NO₂ radical source and avoids the harsh acidic conditions of classical nitration. acs.org In the context of 2,5-disubstituted pyridines, it was noted that if the C5-position is blocked (as it is in 2,5-dimethylpyridine for a C5-nitration), the reaction does not proceed, indicating high regioselectivity dictated by the radical addition step. acs.org

Investigations into the rearrangement of 2-nitraminopyridine have also provided mechanistic insights, suggesting an intermolecular pathway involving protonation, dissociation to a nitronium ion, and subsequent ring nitration, rather than a cyclic intramolecular shift. sapub.org These varied mechanistic studies highlight the nuanced reactivity of the pyridine ring and the diverse strategies required to achieve controlled nitration.

Chemical Reactivity and Transformation Studies of 2,5 Dimethyl 4 Nitropyridine

Reactions Involving the Nitro Group

The nitro group is the primary site of reactivity in 2,5-dimethyl-4-nitropyridine, serving as a versatile functional group for further molecular elaboration. Its transformations can be broadly categorized into reduction pathways and nucleophilic substitution reactions.

The reduction of the nitro group is a fundamental transformation, providing a direct route to the corresponding amino compound, which is a valuable building block in synthetic chemistry. The process can be controlled to yield intermediate products or proceed to complete reduction.

The most common transformation of this compound is its reduction to 2,5-dimethyl-4-aminopyridine. This is typically achieved through catalytic hydrogenation. In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. While specific studies detailing the reduction of this compound are not extensively documented, the methodology is well-established for a wide range of nitropyridines.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. The reaction is generally carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere. Another effective method involves the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid, a classic method for nitro group reduction. mdpi.org For the analogous reduction of 4-nitropyridine-N-oxide, treatment with iron in mineral acids has been shown to produce 4-aminopyridine (B3432731) in high yields. mdpi.org It is anticipated that this compound would undergo this reduction under similar conditions.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitropyridines

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield |

| 10% Pd/C | H₂ gas | Ethanol | Room Temp. | 1-4 atm | >90% |

| Raney Ni | H₂ gas | Methanol | 25-50 °C | 1-5 atm | >85% |

| Fe Powder | Acetic Acid | Ethanol/Water | Reflux | Atmospheric | 80-95% |

| SnCl₂·2H₂O | HCl | Ethanol | Room Temp. | Atmospheric | 75-90% |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates. By carefully selecting the reducing agent and controlling the reaction conditions (e.g., pH, temperature), it is possible to isolate these intermediates. The primary intermediates in the reduction pathway are the nitroso and hydroxylamine (B1172632) species.

Further bimolecular condensation reactions can also occur, leading to the formation of azoxy and azo compounds. For instance, the reduction of 4-nitropyridine (B72724) N-oxide has been shown to yield 4,4'-azopyridine, 4,4'-azopyridine-N-oxide, and 4,4'-azopyridine-N,N'-dioxide as by-products, particularly under neutral or alkaline conditions. mdpi.orgresearchgate.net Catalytic reduction of 4-nitropyridine 1-oxide in methanol can predominantly afford 4,4′-azopyridine. researchgate.net Therefore, the controlled reduction of this compound could plausibly yield 2,5-dimethyl-4-hydroxylaminopyridine or bimolecular products such as 4,4'-azoxy-bis(2,5-dimethylpyridine) and 4,4'-azo-bis(2,5-dimethylpyridine). The formation of these products is highly dependent on the specific reaction parameters. mdpi.com

The pyridine (B92270) ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 4-position (para to the ring nitrogen). This electronic arrangement strongly activates the carbon atom attached to the nitro group towards attack by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group. wikipedia.orgmasterorganicchemistry.com The ability to delocalize the negative charge onto the electronegative ring nitrogen makes pyridines particularly reactive in SNAr reactions at the 2- and 4-positions. wikipedia.org

The nitro group of this compound is expected to be displaceable by strong oxygen nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), would lead to the formation of the corresponding 4-alkoxy-2,5-dimethylpyridines. Similarly, reaction with hydroxides could yield 2,5-dimethyl-4-pyridone. While the nitro group is not as common a leaving group as halides in SNAr reactions, its displacement from highly activated rings is a known phenomenon. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the C-4 position can be displaced by fluoride. wikipedia.org The reaction of 4-nitropyridine-N-oxide with alkaline solutions to replace the nitro group with a hydroxyl group is also documented. semanticscholar.org

Table 2: Plausible SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product | Solvent |

| Methoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-2,5-dimethylpyridine | Methanol, DMSO |

| Ethoxide | Sodium Ethoxide (NaOEt) | 4-Ethoxy-2,5-dimethylpyridine | Ethanol, DMSO |

| Hydroxide (B78521) | Potassium Hydroxide (KOH) | 2,5-Dimethyl-4-pyridone | Water, DMSO |

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can also participate in SNAr reactions with activated nitropyridines. clockss.org The reaction of this compound with various amines would result in the displacement of the nitro group and the formation of N-substituted 2,5-dimethyl-4-aminopyridine derivatives. These reactions are typically carried out in a polar aprotic solvent like DMSO or DMF, often at elevated temperatures, to facilitate the formation of the Meisenheimer complex and subsequent elimination of the nitrite (B80452) ion. The reactivity of nitropyridines with amines via SNAr pathways is a well-established method for the synthesis of substituted aminopyridines. researchgate.net

Table 3: Plausible SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product | Solvent |

| Ammonia | NH₃ | 2,5-Dimethyl-4-aminopyridine | DMSO, NMP |

| Primary Amine | Benzylamine | N-Benzyl-2,5-dimethyl-4-aminopyridine | DMF, DMSO |

| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-2,5-dimethylpyridine | DMSO, Toluene (B28343) |

Nucleophilic Aromatic Substitution at the Nitro-Bearing Position (SNAr)

Displacement with Sulfur Nucleophiles

The nitro group in nitropyridines, particularly when positioned at the 4-position, activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group by various nucleophiles, including those containing sulfur. Thiolate anions, generated from thiols in the presence of a base, are effective sulfur nucleophiles for this transformation. nih.gov The reaction proceeds under relatively mild conditions, often involving heating the nitropyridine with a thiol and a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov

Studies on related 2-methyl-3-nitropyridines have shown that the substitution of the nitro group by S-nucleophiles occurs regioselectively. nih.gov For this compound, the reaction with a generic thiol (R-SH) would be expected to yield the corresponding 4-thioether derivative. The high nucleophilicity of sulfur compounds makes them particularly effective in these displacement reactions. msu.edu This SNAr strategy is a complementary approach to traditional methods and is central to the synthesis of various thioether-containing drugs.

Table 1: Representative Displacement Reaction with a Sulfur Nucleophile

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Thiophenol (C₆H₅SH) | K₂CO₃, DMF, Heat | 2,5-Dimethyl-4-(phenylthio)pyridine |

Reductive Coupling Reactions

The nitro group of this compound is susceptible to reduction under various conditions. While complete reduction leads to the corresponding aminopyridine, controlled reduction can result in coupling products. Catalytic hydrogenation or the use of metals in acidic media are common methods for reducing nitroarenes.

Reductive coupling reactions, often facilitated by transition metal catalysts, can lead to the formation of dimeric species. For instance, nickel-catalyzed reductive cross-coupling reactions are a modern method for forming C-C bonds, often using a reducing agent like manganese metal. nih.gov While specific studies on the reductive coupling of this compound are not prevalent, the principles of nitroarene chemistry suggest that partial reduction could lead to the formation of azoxy, azo, or hydrazo-linked pyridine dimers, depending on the specific reducing agent and reaction conditions employed.

Reactions of the Pyridine Heterocycle

Electrophilic Aromatic Substitution Patterns (Theoretical and Practical Limitations)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. researchgate.net The ring nitrogen atom exerts an electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated. researchgate.netrsc.org This forms a pyridinium (B92312) cation, which is even more strongly deactivated than the neutral pyridine molecule. researchgate.net

In this compound, the presence of the strongly electron-withdrawing nitro group further deactivates the ring, making EAS exceptionally difficult. The methyl groups are activating, but their effect is insufficient to overcome the powerful deactivating effects of both the ring nitrogen and the nitro group. Theoretically, any electrophilic attack would be directed by the existing substituents, but practically, forcing conditions are required, which often lead to low yields or decomposition. researchgate.net For these reasons, direct EAS on this compound is of little synthetic value. researchgate.net

Nucleophilic Attack on the Pyridine Ring (Chichibabin, Alkylation)

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is susceptible to nucleophilic attack. The Chichibabin reaction, which involves the amination of pyridines using sodium amide (NaNH₂), is a classic example of nucleophilic substitution of a hydride ion (H⁻). wikipedia.org The reaction typically occurs at the C2 or C6 positions (α-positions) and, if those are blocked, at the C4 position (γ-position). wikipedia.orgyoutube.com For this compound, the C2 position is occupied by a methyl group. A Chichibabin-type reaction would likely target the C6 position, leading to the introduction of an amino group. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. wikipedia.org

Direct alkylation of the pyridine ring by strong nucleophiles like organolithium reagents is also possible. This Chichibabin-type alkylation would similarly favor attack at the C6 position, displacing a hydride ion. Such reactions require a very strong nucleophile because hydride is a poor leaving group. youtube.com

Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or a mixture of hydrogen peroxide and acetic acid. arkat-usa.org The oxidation of the nitrogen atom in this compound would yield this compound 1-oxide. chemicalbook.com

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-O moiety can act as an electron-donating group through resonance, which can facilitate certain reactions, including electrophilic substitution, while also influencing its coordination properties. arkat-usa.org The synthesis of related compounds, such as 2,3-dimethyl-4-nitropyridine-N-oxide, is well-documented and typically involves nitration of the corresponding dimethylpyridine-N-oxide with a mixture of sulfuric acid and a nitrating agent like potassium nitrate (B79036). google.com

Table 2: Oxidation of Pyridine Nitrogen

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | H₂O₂ / Acetic Acid | This compound 1-oxide |

Coordination Chemistry Potential as a Ligand (e.g., N-Oxides)

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the lone pair of electrons on the nitrogen atom. The coordinating ability of this compound is influenced by the steric hindrance from the methyl group at the C2 position and the electronic effect of the nitro group. Palladium(II) complexes with the isomeric 2,6-dimethyl-4-nitropyridine (B1587124) have been synthesized, forming square-planar complexes where the pyridine ligand coordinates to the metal via the nitrogen atom. nih.gov It is reasonable to expect that this compound would form similar complexes with various transition metals. nih.gov

Pyridine N-oxides are also excellent ligands, coordinating to metal ions through the oxygen atom. wikipedia.org This mode of binding is common, and many transition metal complexes with pyridine N-oxide ligands have been characterized. wikipedia.orgnih.govacs.org The N-oxide of this compound, this compound 1-oxide, would be expected to act as a ligand, forming complexes by donating electron density from the N-oxide oxygen to a metal center. wikipedia.org

Reactivity of the Methyl Substituents

The methyl groups of this compound are activated by the electron-withdrawing nature of the 4-nitro group and the pyridine ring, making them susceptible to a variety of chemical transformations. This section explores the oxidation, halogenation, and base-mediated reactions of these methyl substituents.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of methyl groups on pyridine rings to carboxylic acids is a well-established transformation. While specific studies on the direct oxidation of both methyl groups of this compound to 4-nitropyridine-2,5-dicarboxylic acid are not extensively documented, the reactivity of related compounds suggests this is a feasible process. Strong oxidizing agents are typically employed for such transformations.

The oxidation of one or both methyl groups would lead to the formation of 4-nitro-5-methylpicolinic acid and 4-nitropyridine-2,5-dicarboxylic acid, respectively. These carboxylic acid derivatives are valuable intermediates in the synthesis of more complex molecules. The general conditions for the oxidation of methylpyridines often involve permanganate (B83412) or nitric acid. The electron-withdrawing nitro group at the 4-position is expected to increase the susceptibility of the methyl groups to oxidation compared to non-nitrated dimethylpyridines.

Table 1: Plausible Oxidation Products of this compound

| Starting Material | Product | Plausible Reagents |

| This compound | 4-Nitro-5-methylpicolinic acid | KMnO₄, HNO₃ |

| This compound | 4-Nitropyridine-2,5-dicarboxylic acid | KMnO₄, HNO₃ |

Halogenation of the Methyl Groups

The methyl groups of this compound can undergo free-radical halogenation to yield halomethyl derivatives. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a radical initiator like benzoyl peroxide or AIBN and light, are commonly used for the halogenation of benzylic and allylic positions. pearson.com The methyl groups on the pyridine ring, particularly when activated by an electron-withdrawing group like nitro, exhibit similar reactivity.

The reaction would proceed through a free-radical chain mechanism, leading to the formation of mono-, di-, or tri-halogenated products at the methyl positions. The degree of halogenation can be controlled by the stoichiometry of the halogenating agent. The resulting halomethylpyridines are versatile synthetic intermediates.

Table 2: Potential Halogenation Products of this compound

| Reagent | Potential Product(s) | Reaction Type |

| N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-5-methyl-4-nitropyridine | Free-radical halogenation |

| N-Bromosuccinimide (NBS) | 2,5-Bis(bromomethyl)-4-nitropyridine | Free-radical halogenation |

| N-Chlorosuccinimide (NCS) | 2-(Chloromethyl)-5-methyl-4-nitropyridine | Free-radical halogenation |

| N-Chlorosuccinimide (NCS) | 2,5-Bis(chloromethyl)-4-nitropyridine | Free-radical halogenation |

Base-Mediated Deprotonation and Subsequent Reactions

The presence of the electron-withdrawing 4-nitro group enhances the acidity of the protons on the 2- and 5-methyl groups, facilitating their deprotonation by a suitable base. The resulting carbanions are stabilized by resonance with the pyridine ring and the nitro group. These carbanionic intermediates can then participate in various subsequent reactions, such as aldol-type condensations with aldehydes and ketones.

For instance, in the presence of a base like sodium hydroxide or an alkoxide, this compound can react with aromatic aldehydes to form styryl derivatives. This reaction provides a route to extend the conjugation of the pyridine system and to introduce new functional groups.

Role of this compound as a Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the nitro group and the activated methyl substituents.

Precursor to Functionalized Pyridine Derivatives

One of the most common transformations of this compound is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/acetic acid). The resulting 4-amino-2,5-dimethylpyridine is a key intermediate for the synthesis of a wide range of substituted pyridines. The amino group can be further modified through diazotization followed by substitution, or through acylation and alkylation reactions.

Additionally, the nitro group in 4-nitropyridines can sometimes be displaced by nucleophiles, although this is more common in the corresponding N-oxides. Nevertheless, this potential reactivity further enhances the synthetic utility of this compound.

Building Block for Polyheterocyclic Systems

The functionalized derivatives of this compound are excellent precursors for the construction of fused heterocyclic ring systems. For example, the 4-amino-2,5-dimethylpyridine can be used to synthesize pyrido-fused heterocycles. sharif.edunih.gov By reacting the amino group with appropriate bifunctional reagents, it is possible to construct fused pyrimidine, imidazole, or other heterocyclic rings.

Furthermore, the halogenated methyl derivatives obtained from the reactions described in section 3.3.2 can be utilized in cyclization reactions. For instance, 2,5-bis(bromomethyl)-4-nitropyridine could potentially undergo intramolecular or intermolecular cyclizations with dinucleophiles to form novel polyheterocyclic structures. These complex molecules are of interest in medicinal chemistry and materials science. For example, derivatives of pyrido[2,3-d]pyrimidines are known for their therapeutic potential. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

While various substituted nitropyridines are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules, detailed studies specifically documenting the use of this compound as a key intermediate are not extensively available in the reviewed scientific literature.

Research often highlights other isomers, such as 2,3-Dimethyl-4-nitropyridine-N-oxide and 3,5-Dimethyl-4-nitropyridine-N-oxide, which are well-established precursors in the industrial synthesis of anti-ulcer drugs like lansoprazole (B1674482) and omeprazole (B731). The synthetic utility of the 2,5-dimethyl isomer is less commonly reported. Studies on the reactivity of 2,5-dimethylpyridine (B147104) indicate it can undergo nitration, a necessary step to form this compound. This reaction involves a acs.orgnih.gov sigmatropic shift of the nitro group. researchgate.net However, subsequent transformations of this specific product into more complex molecules are not prominently featured in available research.

Detailed Reaction Kinetic and Thermodynamic Investigations

Comprehensive kinetic and thermodynamic data provide fundamental insights into the reactivity and stability of a chemical compound. For this compound, the available information is limited, with most detailed analyses focusing on its N-oxide derivative in equilibrium studies.

Following a thorough review of scientific databases and literature, no specific experimental or theoretical studies determining the activation energy (Ea) for reactions involving this compound were identified.

Specific reaction rate constants for transformations involving this compound have not been reported in the available scientific literature. Quantitative kinetic studies are essential for understanding reaction mechanisms and optimizing synthetic processes, but such data for this particular isomer is currently lacking.

Investigations into the acid-base equilibria of the related compound, This compound N-oxide , provide valuable thermodynamic data. acs.org The presence of electron-donating methyl groups on the pyridine ring influences its basicity. Potentiometric titration has been used to determine acidity constants (pKa) and cationic homoconjugation constants in acetonitrile (B52724) (AN). acs.org

The acidity constant provides a measure of the compound's basicity in a given solvent. The homoconjugation constant (KBHB+) describes the equilibrium between the protonated base (BH+), the free base (B), and the formation of a homocomplex (BHB+).

Experimental studies have yielded the following equilibrium constants for this compound N-oxide. acs.org

| Solvent | Equilibrium Constant | Value |

|---|---|---|

| Acetonitrile | pKa | 9.03 |

| Acetonitrile | log KBHB+ | 3.62 |

| Water | pKa | -0.58 |

These values demonstrate the influence of the solvent on the acid-base properties of the molecule. The compound is significantly less basic in water compared to acetonitrile, as indicated by the much lower pKa value. acs.org The log KBHB+ value indicates a strong tendency to form homoconjugated complexes in acetonitrile. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis of 2,5 Dimethyl 4 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 2,5-dimethyl-4-nitropyridine by providing detailed information about the chemical environment of its constituent atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

Multinuclear NMR analysis provides specific chemical shift values for the hydrogen, carbon, and nitrogen atoms within the this compound molecule, offering insights into the electron distribution and substituent effects.

¹H NMR: In the proton NMR spectrum of the related compound this compound N-oxide, the absence of coupling between the H-3 and H-6 protons results in the observation of singlets. chempap.org For similar nitropyridine derivatives, the methyl group protons typically resonate in the range of δ 2.2–2.5 ppm, while the pyridine (B92270) ring protons are deshielded by the nitro group and appear at δ 8.5–9.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For analogous dimethylnitropyridine compounds, the methyl carbons typically appear at δ 18–22 ppm. The carbon atoms of the pyridine ring are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.

¹⁵N NMR: The ¹⁵N NMR chemical shifts are particularly sensitive to the electronic environment of the nitrogen atoms in the pyridine ring and the nitro group. In substituted 4-nitropyridine (B72724) N-oxides, the shielding of the pyridine ring nitrogen is influenced by ring substituents through inductive and steric effects. researchgate.net The presence of a nitro group generally causes a deshielding effect. nih.gov

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Methyl (CH₃) | ~2.2 - 2.5 |

| Pyridine Ring (H) | ~8.5 - 9.0 | |

| ¹³C | Methyl (C) | ~18 - 22 |

| Pyridine Ring (C) | ~120 - 150 | |

| Nitro Group (C) | ~150 |

Note: These are predicted ranges based on analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal the coupling network within the pyridine ring, if any, and potentially long-range couplings involving the methyl groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbons (¹JCH). sdsu.edulibretexts.org This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edulibretexts.org It is crucial for piecing together the molecular skeleton by identifying connectivities across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining the relative orientation of the methyl groups with respect to the pyridine ring protons.

Solvent Effects on NMR Parameters

The choice of solvent can significantly influence NMR chemical shifts. Solvents can interact with the solute through various mechanisms, including hydrogen bonding and changes in the local magnetic environment. illinois.edu Comparing spectra recorded in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can help to identify protons involved in intermolecular interactions and can sometimes resolve overlapping signals. The acidity of the solvent can also play a major role, especially for pyridine N-oxide derivatives, by coordinating with the oxygen atom of the N-oxide group. chempap.org

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes or restricted rotation around single bonds. uwo.ca For this compound, VT-NMR could be used to investigate the rotational barrier of the nitro group. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into a single averaged peak.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the nitro group, the pyridine ring, and the methyl groups.

Nitro Group (NO₂): The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For similar nitropyridines, the asymmetric stretch is typically observed around 1520 cm⁻¹.

Pyridine Ring: The pyridine ring has several characteristic stretching and bending vibrations. C-H stretching vibrations are generally found in the region of 3000-3100 cm⁻¹. niscpr.res.in Ring stretching vibrations, often referred to as quadrant, semicircle, and octant modes, occur in the 1400-1600 cm⁻¹ region.

Methyl Groups (CH₃): The methyl groups will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations (scissoring, rocking, and wagging) will also be present at lower frequencies. The C-CH₃ stretching vibration for similar molecules has been identified around 1295 cm⁻¹. niscpr.res.in

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Symmetric Stretch | ~1350 | |

| Pyridine Ring | C-H Stretch | ~3000 - 3100 |

| Ring Stretch | ~1400 - 1600 | |

| Methyl (CH₃) | C-H Stretch | <3000 |

| C-CH₃ Stretch | ~1295 |

Note: These are expected ranges based on analogous compounds. Actual values may vary.

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is primarily defined by the orientation of the nitro group and the vibrational modes of the methyl substituents relative to the pyridine ring. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for this analysis.

The vibrational spectrum of this compound can be understood by considering the contributions from the pyridine ring, the methyl groups, and the nitro group. The pyridine ring itself has a set of characteristic vibrational modes. cdnsciencepub.com The substitution pattern, with methyl groups at positions 2 and 5 and a nitro group at position 4, lowers the molecule's symmetry, leading to more complex spectra where more modes are IR and Raman active.

Key vibrational modes for conformational analysis would include:

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are particularly sensitive to the electronic environment and steric hindrance. For related nitropyridines, the asymmetric stretch (ν_as(NO₂)) typically appears around 1520 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) is found at lower wavenumbers. The planarity of the nitro group with respect to the pyridine ring, which influences conjugation, can be inferred from shifts in these frequencies.

C-N Stretching: The stretching vibration of the C-NO₂ bond is also a key indicator of the electronic interplay between the nitro group and the ring.

Methyl Group Vibrations: The C-H stretching, bending (scissoring and rocking), and torsional modes of the two methyl groups provide information about their rotational conformation and interaction with adjacent groups. For instance, in related dimethyl-substituted aromatic compounds, C-CH₃ stretching vibrations are typically identified in the region of 1215-1295 cm⁻¹. niscpr.res.in

Pyridine Ring Modes: Ring breathing and trigonal ring bending modes are sensitive to the mass and electronic effects of the substituents. Changes in these frequencies, compared to the parent 2,5-dimethylpyridine (B147104), would indicate the electronic influence of the nitro group.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data by predicting vibrational frequencies and visualizing the corresponding atomic motions for different conformers. ue.wroc.plresearchgate.net For this compound, a key conformational question is the degree of torsion of the nitro group out of the pyridine plane due to steric hindrance from the adjacent methyl group at position 5. This would be reflected in the vibrational spectra.

Hydrogen Bonding and Intermolecular Interaction Signatures

In the solid state, the structure and properties of this compound are significantly influenced by intermolecular forces, particularly hydrogen bonding. While the molecule itself lacks strong hydrogen bond donors like -OH or -NH₂, it can act as a hydrogen bond acceptor.

The primary sites for hydrogen bond acceptance are the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. In the crystalline state, weak C-H···O and C-H···N hydrogen bonds are expected to be the dominant intermolecular interactions, linking adjacent molecules into a supramolecular architecture.

Studies on structurally similar compounds provide insight into the likely nature of these interactions:

In crystals of related 2-amino-4-methyl-5-nitropyridinium salts, extensive hydrogen bonding networks involving N-H···O and C-H···O interactions are observed, which dictate the crystal packing. nih.gov

A detailed investigation of 2-N-ethylamino-5-methyl-4-nitropyridine revealed the formation of dimers through N-H···N hydrogen bonds, with the crystal structure further stabilized by a network of weak C-H···O interactions. ue.wroc.pl

For derivatives like (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, the hydroxyl group introduces a strong hydrogen bond donor, leading to significant intermolecular hydrogen bonding.

For this compound, the most probable intermolecular interactions would involve the methyl C-H groups and the aromatic C-H group acting as weak donors, and the pyridine nitrogen and nitro oxygen atoms acting as acceptors. The presence and strength of these interactions can be detected in vibrational spectra, typically as small shifts to lower frequencies in the C-H stretching modes and changes in the out-of-plane bending modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the pyridine ring and the nitro group. The presence of both electron-donating methyl groups and a strong electron-withdrawing nitro group on the pyridine ring leads to interesting electronic properties.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions. The conjugation between the pyridine ring and the nitro group will result in a π → π* transition at a longer wavelength (lower energy) compared to the parent 2,5-dimethylpyridine. The UV spectrum of 2,5-dimethylpyridine shows absorption maxima, which can be considered a baseline. nist.govnist.gov The addition of the nitro group is expected to cause a significant red-shift (bathochromic shift) of these bands.

n → π* Transitions: These are lower-intensity transitions arising from the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro group) to an anti-bonding π* orbital. These bands are often observed as shoulders on the more intense π → π* bands. uni-muenchen.de

For comparison, studies on various methyl derivatives of 4-nitropyridine N-oxide show strong absorption bands, with the intramolecular charge transfer character being a significant contributor. osi.lv Similarly, other substituted nitropyridines exhibit strong absorption bands in the 326-509 nm region, depending on the nature and position of the substituents. nih.gov Based on these related compounds, the primary π → π* absorption maximum for this compound in a non-polar solvent is likely to be in the ultraviolet region.

Solvatochromic Effects and Polarity Studies

Solvatochromism refers to the change in the position of UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule.

This compound, with its electron-donating methyl groups and electron-withdrawing nitro group, is expected to have a significant ground-state dipole moment. Upon photoexcitation, an intramolecular charge transfer (ICT) from the methylated pyridine ring to the nitro group is likely to occur, leading to an excited state with an even larger dipole moment.

Positive Solvatochromism: In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This results in a red-shift (bathochromic shift) of the absorption maximum to longer wavelengths.

Negative Solvatochromism: In some instances, particularly with cationic dyes, the ground state may be more stabilized by polar solvents than the excited state, leading to a blue-shift (hypsochromic shift). torvergata.it

The solvatochromic behavior of 4-nitropyridine N-oxide has been extensively studied and used as an indicator of the hydrogen-bond donor ability of solvents. acs.orgresearchgate.net It generally exhibits a shift to longer wavelengths in more polar, hydrogen-bonding solvents. It is reasonable to expect that this compound will also exhibit positive solvatochromism, with its absorption maxima shifting to longer wavelengths in solvents of increasing polarity. Plotting the absorption maxima against solvent polarity parameters, such as the Kamlet-Taft parameters (α, β, π*), can provide quantitative insights into the specific solvent-solute interactions. mdpi.com

Charge Transfer Band Analysis

The concept of intramolecular charge transfer (ICT) is central to understanding the electronic spectrum of this compound. The pyridine ring, enriched with electron density by the two methyl groups, acts as the electron donor, while the nitro group serves as the electron acceptor.

The main absorption band in the near-UV region can be assigned to an ICT transition. The energy of this transition is sensitive to the electronic properties of the substituents and the solvent environment. In related push-pull systems, such as other substituted nitropyridines, the extent of charge transfer significantly influences the absorption wavelength. nih.gov For instance, stronger electron-donating groups lead to a more pronounced red shift of the ICT band.

Theoretical calculations can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the pyridine ring and methyl groups, while the LUMO will be concentrated on the nitro group. The energy gap between the HOMO and LUMO corresponds to the energy of the ICT transition. Studies on related molecules like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide have utilized this approach to explain charge transfer interactions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol .

Under electron ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), which will then undergo a series of fragmentation reactions. The expected fragmentation pattern can be predicted based on the known behavior of substituted pyridines and nitroaromatic compounds.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺˙): A peak at m/z = 152 should be observed, corresponding to the intact molecular ion.

Loss of NO₂: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46. This would result in a prominent peak at m/z = 106 (152 - 46). This fragment corresponds to the 2,5-dimethylpyridinium cation.

Loss of NO and CO: Sequential loss of NO (30 amu) and then CO (28 amu) is another characteristic fragmentation pathway for aromatic nitro compounds.

Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃, 15 amu) could lead to a peak at m/z = 137 (152 - 15).

Ring Fragmentation: The pyridine ring itself can fragment, leading to smaller charged species.

For comparison, the mass spectrum of the parent compound, 2,5-dimethylpyridine (2,5-lutidine), shows a prominent molecular ion peak at m/z = 107 and fragmentation involving the loss of a methyl group and ring cleavage. nist.govnih.gov The mass spectrum of 2,3-dimethyl-5-nitropyridine, a close isomer, is noted to show the molecular ion peak at m/z = 168 (for its N-oxide) and a fragment from the loss of the NO₂ group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Daltons) | Proposed Fragment Ion | Proposed Neutral Loss |

| 152 | [C₇H₈N₂O₂]⁺˙ (Molecular Ion) | - |

| 137 | [C₆H₅N₂O₂]⁺ | •CH₃ |

| 122 | [C₇H₈N₂O]⁺˙ | NO |

| 106 | [C₇H₈N]⁺ | •NO₂ |

This predicted fragmentation pattern provides a clear signature for the identification and structural confirmation of this compound by mass spectrometry.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the differentiation between molecules with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₈N₂O₂. The expected high-resolution mass data is pivotal for its initial identification and for distinguishing it from isobaric interferences.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺˙ | C₇H₈N₂O₂ | 152.0586 |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0664 |

| [M+Na]⁺ | C₇H₈N₂O₂Na⁺ | 175.0483 |

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that are crucial for elucidating the structure of a molecule. While specific experimental data for this compound is not widely published, the fragmentation behavior can be inferred from the analysis of structurally related nitropyridine derivatives. A primary fragmentation pathway for nitropyridine compounds is the loss of the nitro (NO₂) group. Other expected fragmentations would involve the cleavage of methyl groups.

Table 2: Predicted Major Fragmentation Patterns for this compound in EI-MS

| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |

| [M-NO₂]⁺ | [C₇H₈N]⁺ | 106 | NO₂ (46 Da) |

| [M-CH₃]⁺ | [C₆H₅N₂O₂]⁺ | 137 | CH₃ (15 Da) |

| [M-H]⁺ | [C₇H₇N₂O₂]⁺ | 151 | H (1 Da) |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between isomeric compounds that may produce similar full-scan mass spectra. By isolating a specific parent ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation fingerprint can be generated for each isomer.

The application of MS/MS would be critical in distinguishing this compound from its various isomers, such as 2,3-Dimethyl-4-nitropyridine or 3,5-Dimethyl-4-nitropyridine (B1356629). The position of the methyl and nitro groups on the pyridine ring will influence the stability of the fragment ions, leading to different relative abundances in the MS/MS spectrum. While specific MS/MS data for this compound is not available, the fragmentation of related compounds suggests that the loss of the nitro group would be a prominent feature.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available in crystallographic databases, analysis of a closely related compound, 2,6-Dimethyl-4-nitropyridine, provides valuable insights. nih.gov For this analog, the crystal structure reveals the geometry of the pyridine ring and the orientation of the substituents. nih.govresearchgate.net It is expected that this compound would also crystallize, and its analysis would confirm the planar nature of the pyridine ring with the nitro and methyl groups attached.

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by various intermolecular forces. In the case of this compound, several types of interactions are anticipated to play a role in its crystal packing. Analysis of similar structures, like chloronitropyridines, shows that C-H···O and C-H···N interactions, as well as π-π stacking of the pyridine rings, are significant in stabilizing the crystal structure. scispace.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

| C-H···O | Hydrogen bonding between a methyl or aromatic C-H and an oxygen atom of the nitro group of a neighboring molecule. |

| C-H···N | Hydrogen bonding between a methyl or aromatic C-H and the nitrogen atom of the pyridine ring of an adjacent molecule. |

| π-π Stacking | Interactions between the electron clouds of adjacent pyridine rings, likely in a parallel-displaced or T-shaped arrangement. |

Chiroptical Spectroscopy (if chiral derivatives are considered)